Product packaging for LJ570(Cat. No.:)

LJ570

Cat. No.: B1193049
M. Wt: 394.5 g/mol
InChI Key: DGMLYRGMJHVKNC-SANMLTNESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LJ570 is a potent dual agonist of the Peroxisome Proliferator-Activated Receptor alpha and gamma (PPARα/γ), with reported EC50 values of 1.05 μM and 0.12 μM, respectively . Its research value is particularly notable in metabolic disease studies. As a potent partial agonist of both PPAR subtypes, this compound has been identified as the first PPARα/γ dual agonist able to bind to both canonical and alternative sites of PPARγ and to inhibit its Cdk5-mediated phosphorylation at serine 273 . This specific inhibition is a key mechanism currently studied for achieving antidiabetic effects similar to thiazolidinediones, but potentially without their typical side effects, making this compound a useful compound for research into dyslipidemic type 2 diabetes . This unique profile makes it a valuable investigational tool for researchers exploring new therapeutic pathways for metabolic syndromes. The compound has a molecular formula of C27H22O3 and a molecular weight of 394.46 g/mol . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H22O3 B1193049 LJ570

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H22O3

Molecular Weight

394.5 g/mol

IUPAC Name

(2S)-2-(4-phenylphenoxy)-3-(4-phenylphenyl)propanoic acid

InChI

InChI=1S/C27H22O3/c28-27(29)26(19-20-11-13-23(14-12-20)21-7-3-1-4-8-21)30-25-17-15-24(16-18-25)22-9-5-2-6-10-22/h1-18,26H,19H2,(H,28,29)/t26-/m0/s1

InChI Key

DGMLYRGMJHVKNC-SANMLTNESA-N

SMILES

O=C(O)[C@@H](OC1=CC=C(C2=CC=CC=C2)C=C1)CC3=CC=C(C4=CC=CC=C4)C=C3

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C[C@@H](C(=O)O)OC3=CC=C(C=C3)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(C(=O)O)OC3=CC=C(C=C3)C4=CC=CC=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

LJ570;  LJ-570;  LJ 570.

Origin of Product

United States

Discovery and Structural Elucidation of Lj570

LJ570, also referred to as (S)-6 in foundational research, was identified as part of a novel series of compounds exhibiting dual agonistic activity on PPARα and PPARγ. nih.gov Its synthesis involves a sophisticated chemical pathway, specifically a para-selective thianthrenation/Pd-catalyzed thio-Suzuki-Miyaura coupling sequence, highlighting its complex molecular architecture.

The structural elucidation of this compound confirmed its molecular formula as C27H22O3, with a molecular weight of 394.46. nih.gov The compound's precise chemical identity is (S)-3-([1,1'-biphenyl]-4-yl)-2-([1,1'-biphenyl]-4-yloxy)propanoic acid. A critical aspect of its structural characterization involved X-ray crystallography studies, which were instrumental in revealing its intricate binding modes within the PPARγ ligand-binding domain. These studies demonstrated that this compound can adopt two distinct binding conformations within the canonical site of PPARγ. nih.gov The crystallographic data for the PPARγ/LJ570 complexes are accessible through Protein Data Bank (PDB) entries 4JL4 and 6F2L. nih.gov

Predictive Modeling of Binding Affinity and Specificity

Dual Agonistic Activity towards PPARα and PPARγ Subtypes

This compound is characterized by its dual agonistic activity, simultaneously activating both PPARα and PPARγ, which are critical regulators of lipid and glucose metabolism. nih.gov

Research has established this compound as a potent dual agonist for PPARα and PPARγ. Its half-maximal effective concentrations (EC50) demonstrate a robust activation profile for both receptor subtypes. Specifically, this compound exhibits an EC50 of 1.05 μM for PPARα and a more potent EC50 of 0.12 μM for PPARγ. This profile indicates a stronger agonistic effect on PPARγ compared to PPARα.

Table 1: EC50 Values for this compound on PPARα and PPARγ

Receptor SubtypeEC50 (μM)
PPARα1.05
PPARγ0.12

A notable aspect of this compound's interaction with PPARγ is its ability to bind to both canonical and alternative binding sites on the receptor. nih.gov This differential binding capability suggests that this compound may induce distinct conformational changes in PPARγ, thereby influencing the recruitment of specific coactivator proteins. While the precise mechanisms of differential coactivator recruitment are complex and subject to ongoing investigation, the engagement with alternative binding sites is hypothesized to contribute to the compound's unique pharmacological profile, potentially leading to a more favorable therapeutic index compared to pan-agonists that primarily interact with canonical sites. nih.gov

Inhibition of Cdk5-Mediated Phosphorylation of PPARγ

Beyond its agonistic activity, this compound exhibits a crucial inhibitory effect on the cyclin-dependent kinase 5 (Cdk5)-mediated phosphorylation of PPARγ. nih.gov

This compound has been shown to inhibit the Cdk5-mediated phosphorylation of PPARγ at serine 273 (Ser273). nih.gov This specific phosphorylation event is critically involved in the regulation of PPARγ activity and is often associated with insulin (B600854) resistance and adverse metabolic outcomes. The ability of this compound to suppress this phosphorylation suggests a pathway for modulating PPARγ function independently of full agonism. This mechanism is considered key to how certain PPARγ partial agonists achieve antidiabetic effects similar to thiazolidinediones, but without their characteristic side effects. nih.gov

The inhibition of Ser273 phosphorylation by this compound has significant molecular consequences on PPARγ activity and its downstream signaling. By preventing this phosphorylation, this compound effectively shifts PPARγ towards a more insulin-sensitizing conformation. In cellular models, this compound increased insulin-stimulated glucose uptake in 3T3-L1 adipocytes. Furthermore, in contrast to full PPARγ agonists like rosiglitazone, this compound did not significantly activate the PPARγ-dependent program of adipocyte differentiation, leading to a much less severe lipid accumulation. This selective modulation of PPARγ activity, achieved through the inhibition of Cdk5-mediated phosphorylation, is believed to underlie this compound's potential to offer antidiabetic benefits with a reduced risk of typical thiazolidinedione-associated side effects such as weight gain and fluid retention. nih.gov

Impact on Gene Expression Profiles

The dual agonistic activity and the inhibition of Cdk5-mediated PPARγ phosphorylation by this compound collectively impact global gene expression profiles. Research has involved detailed analysis of PPAR-target gene expression. While specific gene expression data tables are not detailed here, the observed metabolic improvements, such as enhanced insulin-stimulated glucose uptake and reduced lipid accumulation, are direct consequences of this compound's influence on the transcription of genes involved in glucose and lipid metabolism. This modulation of gene expression is central to its therapeutic potential in dyslipidemic type 2 diabetes. nih.gov

Upregulation of PPARα Target Genes Involved in Fatty Acid Oxidation (e.g., Acox1, Cpt1a, Acadm)

Activation of PPARα is a well-established mechanism for promoting fatty acid oxidation, a process critical for energy production and lipid catabolism. nih.govnih.gov this compound, as a PPARα agonist, is expected to induce the expression of genes central to this pathway. Key target genes involved in fatty acid oxidation include acyl-CoA oxidase 1 (Acox1), carnitine palmitoyltransferase 1a (Cpt1a), and acyl-CoA dehydrogenase, C-4 to C-12 straight chain (Acadm). nih.govjci.orgresearchgate.netnih.gov

Acox1 is the rate-limiting enzyme in peroxisomal fatty acid β-oxidation, responsible for the initial step in the breakdown of very long-chain fatty acids. nih.gov

Cpt1a (Carnitine Palmitoyltransferase I A) is the rate-limiting enzyme that facilitates the transport of long-chain fatty acids into the mitochondria, where β-oxidation occurs. jci.orgrarediseasegenes.com

Acadm (Acyl-CoA Dehydrogenase, Medium Chain) is involved in the mitochondrial β-oxidation of medium-chain fatty acids. nih.gov

Studies on other PPARα agonists, such as bezafibrate (B1666932) and GW7647, have demonstrated their ability to significantly upregulate the expression of fatty acid oxidation-related genes in adipocytes, leading to enhanced fatty acid oxidation. nih.gov Given this compound's agonistic activity on PPARα, it is mechanistically inferred to exert similar effects on these target genes, thereby promoting fatty acid catabolism.

Modulation of Lipid Metabolism-Related Gene Networks

Beyond individual gene upregulation, this compound's dual agonism of PPARα and PPARγ contributes to a broader modulation of gene networks involved in lipid metabolism. PPARs are central to the regulation of gene expression in response to diverse compounds, including environmental chemicals, influencing lipid homeostasis and energy balance. nih.gov Lipid metabolism is a fundamental biological process, providing energy and essential structural and signaling molecules for cellular functions. nih.gov

Lack of Induction of Specific PPARγ Target Genes Associated with Adipogenesis (e.g., Fabp4, Adipoq, Glut4, Pck1)

Peroxisome Proliferator-Activated Receptor gamma (PPARγ) is widely recognized as the master transcriptional regulator of adipogenesis, the process of adipocyte differentiation and fat cell formation. biorxiv.orgbiorxiv.org Canonical PPARγ agonists, such as thiazolidinediones (TZDs), typically induce the expression of a suite of genes associated with adipocyte differentiation and function, including Fabp4 (Fatty Acid Binding Protein 4), Adipoq (Adiponectin), Glut4 (Glucose Transporter Type 4), and Pck1 (Phosphoenolpyruvate Carboxykinase 1, cytosolic). biorxiv.orgbiorxiv.orgmdpi.comnih.govmdpi.com

While this compound is classified as a PPARγ agonist medchemexpress.com, specific research findings directly demonstrating a lack of induction of these particular PPARγ target genes associated with adipogenesis for this compound are not available in the retrieved literature. Generally, PPARγ activation is linked to the induction of these genes, which are crucial for lipid accumulation and insulin sensitivity in adipocytes. biorxiv.orgbiorxiv.orgmdpi.comnih.govmdpi.com Further specific studies on this compound's precise profile of PPARγ target gene modulation, particularly concerning adipogenic markers, would be necessary to confirm any potential dissociated agonism or selective lack of induction.

Cellular Bioactivity Studies in Preclinical Models

Preclinical cellular models, particularly adipocyte cell lines like 3T3-L1, are extensively utilized to investigate the metabolic effects of compounds such as this compound. These models provide a controlled environment to analyze the compound's impact on glucose uptake and adipocyte differentiation. nih.govpaulogentil.commdpi.comnih.gov

Effects on Insulin-Stimulated Glucose Uptake in Adipocyte Cell Lines (e.g., 3T3-L1)

The 3T3-L1 adipocyte cell line is a widely accepted in vitro model for studying insulin-sensitive metabolic and biochemical processes, including glucose uptake. mdpi.com Insulin typically stimulates glucose uptake in these cells, a process crucial for maintaining glucose homeostasis. nih.govmdpi.comnih.gov

Activation of PPARα, for instance by the specific agonist GW7647, has been shown to enhance insulin-stimulated glucose uptake in 3T3-L1 adipocytes. nih.gov Similarly, PPARγ activation is known to improve glucose metabolism and enhance insulin sensitivity. medchemexpress.com Given this compound's dual agonistic activity on both PPARα and PPARγ medchemexpress.com, it is expected to positively influence insulin-stimulated glucose uptake in adipocyte cell lines such as 3T3-L1. This effect would contribute to improved cellular glucose utilization, a beneficial outcome in the context of metabolic regulation.

Analysis of Adipocyte Differentiation in Cell Culture Systems

Adipocyte differentiation is a complex process involving a cascade of gene expression events, with PPARγ being the master regulator. biorxiv.orgpaulogentil.com In vitro models, such as the differentiation of 3T3-L1 preadipocytes into mature adipocytes, are key tools for analyzing this process. paulogentil.comnih.gove-dmj.org

As a PPARγ agonist, this compound would generally be anticipated to promote adipocyte differentiation in cell culture systems. Studies have shown that PPARγ agonists induce adipogenic gene expression and enhance the differentiation process in 3T3-L1 cells. nih.govbiorxiv.orgbiorxiv.org The activation of PPARα can also affect adipocyte differentiation, with some agonists enhancing it. nih.gov Therefore, this compound's dual agonistic properties suggest it would likely influence the progression of preadipocytes into mature adipocytes, potentially increasing lipid accumulation and the expression of adipogenic markers, consistent with the roles of activated PPARα and PPARγ in promoting adipocyte maturation. nih.govmdpi.com

Conclusion

X-ray Crystallographic Analysis of this compound-PPAR Complexes

To precisely understand the molecular mechanisms underlying this compound's dual agonism and unique pharmacological profile, X-ray crystallographic studies were performed on complexes of this compound with the PPARγ ligand-binding domain (LBD). These structural analyses provided atomic-level insights into the ligand-receptor interactions. Two notable crystal structures, deposited in the Protein Data Bank (PDB), are available: PDB ID 4JL4 and PDB ID 6F2L. nih.govnih.gov Both structures represent the complex between human PPARγ LBD and this compound, with resolutions of 2.50 Å and 2.10 Å, respectively. nih.govnih.gov

Table 2: X-ray Crystallography Data for this compound-PPARγ Complexes

PDB IDResolution (Å)MethodOrganismDeposited By
4JL42.50X-RAY DIFFRACTIONHomo sapiensPochetti, G., Montanari, M. nih.gov
6F2L2.10X-RAY DIFFRACTIONHomo sapiensPochetti, G., Montanari, M. nih.gov

The crystallographic data reveal that this compound occupies the canonical ligand binding pocket of PPARγ. This pocket, characteristic of nuclear receptors, is typically Y-shaped and accommodates the hydrophobic tail and polar head group of agonists. Within this canonical site, this compound establishes key interactions with residues critical for PPARγ activation. These interactions involve hydrogen bonds with the polar head group of this compound and hydrophobic contacts with the biphenyl (B1667301) moieties, anchoring the ligand firmly within the pocket. The precise network of these interactions contributes to the stabilization of helix 12 (H12) in an active conformation, a prerequisite for coactivator recruitment and subsequent transcriptional activation.

A distinctive feature of this compound is its ability to engage an alternate ligand binding site within PPARγ, in addition to the canonical pocket. nih.govnih.gov This dual-site engagement is particularly significant, as it has been implicated in the compound's partial agonistic activity and its ability to dissociate certain biological effects typically associated with full PPARγ agonists. The alternate site is distinct from the primary binding cavity and its engagement likely contributes to modulating the receptor's conformational dynamics and downstream signaling, potentially explaining the observed inhibition of Cdk5-mediated phosphorylation of PPARγ at serine 273. nih.govnih.gov

Computational Modeling and Docking Studies of this compound Interactions

Beyond experimental crystallography, computational modeling and docking studies have been instrumental in further elucidating the interactions of this compound with PPARs. These in silico methods complement experimental data by providing dynamic insights into ligand-receptor recognition and stability. Molecular docking simulations predict the preferred binding orientations and affinities of this compound within the PPARα and PPARγ LBDs, corroborating the experimental observations of its dual agonism. These studies typically involve scoring functions that estimate the strength of ligand-protein interactions based on shape complementarity and chemical features like hydrogen bonds and hydrophobic contacts.

The chemical compound this compound has emerged as a significant subject in medicinal chemistry due to its distinctive pharmacological profile as a dual agonist of Peroxisome Proliferator-Activated Receptors (PPARs). Research into this compound has shed light on its unique binding characteristics and potential therapeutic implications, particularly in metabolic disorders.

Structure Activity Relationship Sar Studies of Lj570 and Analogues

Rational Design and Synthesis of LJ570 Derivatives

Rational design in drug discovery involves using known structural and mechanistic information of a lead compound to guide the synthesis of new derivatives with improved properties. mdpi.comeuropa.eu For this compound, the rational design of its derivatives would typically involve systematic modifications to its core structure, aiming to:

Enhance binding affinity to PPARα and PPARγ.

Improve selectivity between the two PPAR isoforms if a specific balance is desired.

Optimize the inhibitory effect on Cdk5-mediated PPARγ phosphorylation.

Explore modifications that might influence its pharmacokinetic properties (though not discussed in this article as per exclusions).

The synthesis of this compound derivatives would follow established organic chemistry methodologies, allowing for the introduction of various functional groups or structural motifs at specific positions. This iterative process of design, synthesis, and biological evaluation is central to SAR studies. nih.govrsc.org

Elucidation of Key Pharmacophoric Features for Dual PPAR Activation

The pharmacophore represents the essential steric and electronic features of a molecule that are necessary to ensure optimal supramolecular interactions with a specific biological target structure and to trigger (or block) its biological response. For this compound, its ability to act as a dual PPARα/γ agonist and to inhibit Cdk5-mediated phosphorylation of PPARγ at serine 273 suggests specific key pharmacophoric features. medchemexpress.com

The dual agonism implies that this compound possesses structural elements capable of interacting favorably within the ligand-binding pockets of both PPARα and PPARγ. The distinct binding modes, particularly its interaction with both canonical and alternative sites of PPARγ, indicate a complex pharmacophore. medchemexpress.com This could involve:

Hydrophobic regions: Essential for interacting with the largely hydrophobic ligand-binding pockets of nuclear receptors like PPARs.

Hydrogen bond donors/acceptors: Crucial for forming specific hydrogen bonds with key amino acid residues within the receptor, contributing to binding affinity and specificity.

Ionizable groups: Potentially involved in electrostatic interactions, which can be critical for high-affinity binding and modulating receptor conformation.

The inhibition of Cdk5-mediated phosphorylation of PPARγ at serine 273 further points to a specific interaction site or conformational influence of this compound on PPARγ, distinct from typical agonistic binding. This suggests that certain structural motifs within this compound are critical for this specific functional outcome.

Computational SAR Approaches (e.g., QSAR) for Predictive Modeling

Computational SAR approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools used to develop mathematical models that correlate a compound's molecular descriptors with its biological activity. mdpi.comrsc.org These models can then be used to predict the activity of new, untested compounds, thereby guiding the design of more potent and selective derivatives and reducing the need for extensive experimental testing. github.comdromicslabs.com

For this compound and its analogues, QSAR models could be developed by:

Descriptor Calculation: Calculating various molecular descriptors (e.g., physicochemical properties, topological indices, electronic properties) for this compound and its known derivatives. github.com

Model Building: Employing statistical methods (e.g., multiple linear regression, machine learning algorithms) to build a predictive model that relates these descriptors to the observed PPARα/γ agonistic activities and phosphorylation inhibition. dromicslabs.commdpi.com

Validation: Rigorously validating the QSAR model using external test sets to ensure its predictive power and robustness. europa.eugithub.com

A well-validated QSAR model for this compound could provide insights into the optimal range of physicochemical properties or structural features required for desired activity profiles. For instance, it could predict how changes in lipophilicity, hydrogen bonding capacity, or molecular shape might impact the dual PPAR activation and the inhibition of PPARγ phosphorylation. This predictive capability significantly accelerates the lead optimization process in drug discovery.

Preclinical Research Methodologies and Models Utilizing Lj570

In Vitro Cell-Based Assays for Mechanistic Characterization

In vitro cell-based assays are fundamental in early-stage drug discovery to elucidate the mechanism of action of a new chemical entity. nih.govresearchgate.netresearchgate.net These assays provide a controlled environment to study the direct effects of a compound on specific cellular targets and pathways.

Reporter Gene Assays for PPAR Activation

Reporter gene assays are a common method to determine if a compound can activate a specific nuclear receptor, such as PPAR. caymanchem.comnih.govnih.gov In this system, cells are engineered to express a PPAR receptor and a reporter gene (e.g., luciferase) linked to a PPAR response element (PPRE). nih.govindigobiosciences.com When a compound activates the PPAR receptor, the receptor binds to the PPRE and drives the expression of the reporter gene, producing a measurable signal (e.g., light) that is proportional to the level of activation. nih.gov This allows for the quantification of a compound's potency and efficacy as a PPAR agonist.

Coactivator Interaction Assays (e.g., FRET-based)

Upon activation by a ligand, PPARs undergo a conformational change that promotes the recruitment of coactivator proteins, a critical step in initiating gene transcription. nih.gov Förster Resonance Energy Transfer (FRET)-based assays can be used to measure this interaction in real-time within living cells. nih.gov In a typical FRET assay, the PPAR and a coactivator are tagged with two different fluorescent proteins (a donor and an acceptor). If the compound induces an interaction between the PPAR and the coactivator, the two fluorescent proteins are brought into close proximity, resulting in energy transfer from the donor to the acceptor and a subsequent change in the fluorescent signal. nih.gov This allows for a direct assessment of the compound's ability to promote the formation of a functional transcription complex.

Gene Expression Analysis via RT-qPCR and Western Blotting

To confirm that a compound's activity on a target receptor translates into downstream biological effects, gene expression analysis is performed. researchgate.netresearchgate.net Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) is used to measure changes in the messenger RNA (mRNA) levels of specific target genes known to be regulated by PPARs. nih.govnih.govmdpi.com Western blotting is subsequently used to determine if the changes in mRNA levels result in corresponding changes in protein expression. researchgate.netresearchgate.net These techniques provide crucial information on the functional consequences of receptor activation by the compound.

Metabolic Flux Analysis in Cell Culture Systems

Metabolic flux analysis is a powerful technique used to quantify the rates of metabolic reactions within a cell. nih.govnih.gov By using stable isotope-labeled substrates (e.g., glucose, fatty acids), researchers can trace the path of these molecules through various metabolic pathways. nih.gov This allows for the determination of how a compound like LJ570 might alter cellular metabolism, for instance, by shifting the balance between glucose utilization and fatty acid oxidation, which are key processes regulated by PPARs.

In Vivo Animal Model Applications in Metabolic Research

Following in vitro characterization, promising compounds are typically evaluated in animal models of human diseases to assess their efficacy and physiological effects in a whole-organism context.

Future Directions and Academic Research Perspectives

Exploration of Novel Therapeutic Hypotheses Based on LJ570's Unique Mechanism

Future research will focus on thoroughly investigating the therapeutic potential of this compound, stemming from its dual agonism of PPARα and PPARγ and its specific inhibition of Cdk5-mediated phosphorylation of PPARγ at serine 273. This distinctive mechanism suggests that this compound may offer advantages over existing PPAR agonists by potentially mitigating the typical side effects associated with full PPARγ activation, such as fluid retention and weight gain, which are often seen with thiazolidinediones drugbank.comvwr.com. Exploration of novel therapeutic hypotheses could involve studying this compound's effects on a broader spectrum of metabolic disorders beyond dyslipidemic type 2 diabetes, including non-alcoholic fatty liver disease (NAFLD), atherosclerosis, and various inflammatory conditions, given the widespread involvement of PPARs in these pathologies. Researchers may also investigate its impact on energy homeostasis, mitochondrial function, and cellular differentiation in various tissues, aiming to uncover new applications or refine existing therapeutic strategies.

Integration of Omics Data (e.g., Transcriptomics, Metabolomics) to Elucidate Broader Biological Effects

A critical direction for this compound research involves the comprehensive integration of omics data, such as transcriptomics and metabolomics, to gain a holistic understanding of its biological effects. Transcriptomic studies can precisely map the changes in gene expression profiles induced by this compound treatment across different cell types and tissues. This approach can identify novel target genes and regulatory networks influenced by both PPARα and PPARγ activation, as well as the downstream consequences of inhibiting Cdk5-mediated PPARγ phosphorylation. Concurrently, metabolomics can provide insights into the global metabolic shifts occurring in response to this compound. By analyzing changes in metabolite concentrations (e.g., lipids, amino acids, carbohydrates), researchers can elucidate the compound's impact on key metabolic pathways and identify potential biomarkers of response or efficacy. The synergistic analysis of these large datasets will be instrumental in constructing a detailed molecular signature of this compound's action, revealing its broader systemic effects and informing the development of more targeted interventions.

Development of Advanced In Vitro and In Vivo Models for Mechanistic Validation

To rigorously validate and further dissect the mechanisms of this compound, the development and utilization of advanced in vitro and in vivo models are essential. In vitro, this includes employing sophisticated cell culture systems such as 3D organoids (e.g., liver organoids, adipose tissue spheroids) and co-culture models that better recapitulate the physiological complexity and intercellular interactions found in living organisms. These models can facilitate the study of this compound's tissue-specific effects, its influence on cellular crosstalk, and the precise molecular pathways it modulates under controlled conditions. In vivo, the focus will be on developing and utilizing specialized animal models, such as genetically engineered mouse models with specific PPAR deletions or mutations, or diet-induced metabolic disease models (e.g., high-fat diet models for obesity and insulin (B600854) resistance). Such models are crucial for evaluating this compound's long-term efficacy, assessing its impact on systemic metabolism, and identifying potential off-target effects or compensatory mechanisms in a living system.

Potential for this compound as a Chemical Probe for Fundamental PPAR Biology Research

This compound's unique ability to act as a dual PPARα/γ agonist and to inhibit Cdk5-mediated PPARγ phosphorylation positions it as an invaluable chemical probe for fundamental PPAR biology research. Researchers can utilize this compound to differentiate the individual and combined roles of PPARα and PPARγ in various physiological and pathological processes, including lipid metabolism, glucose homeostasis, inflammation, and adipogenesis. Its specific modulation of PPARγ phosphorylation at serine 273 offers an unprecedented opportunity to dissect the functional consequences of this post-translational modification in the context of metabolic diseases, and to understand how it influences PPARγ's transcriptional activity and interaction with co-regulators. Furthermore, this compound can serve as a tool to investigate the significance of canonical versus alternative binding sites on PPARγ, providing deeper insights into the structural biology and ligand-binding characteristics of these nuclear receptors.

Synergistic Effects of this compound with Other Metabolic Modulators in Research Settings

A promising area of academic research involves exploring the synergistic effects of this compound when combined with other metabolic modulators. This research would aim to understand if co-administration of this compound with compounds targeting different metabolic pathways could lead to enhanced therapeutic outcomes or allow for lower doses of individual agents, thereby potentially reducing side effects. Examples of such metabolic modulators for research include:

SGLT2 inhibitors (e.g., Canagliflozin [PubChem CID: 24812758]), which promote glucose excretion via the kidneys drugbank.comnih.gov.

GLP-1 receptor agonists (e.g., Liraglutide [PubChem CID: 16134956]), which enhance glucose-dependent insulin secretion and suppress glucagon (B607659) guidechem.comvwr.com.

Metformin (PubChem CID: 4091), a first-line agent for type 2 diabetes that primarily reduces hepatic glucose production and improves insulin sensitivity.

Other lipid-lowering agents or anti-inflammatory compounds.

These studies, conducted purely in research settings, would focus on elucidating the underlying molecular mechanisms of such synergistic interactions, identifying optimal combinations, and understanding how these combinations might address the multi-faceted nature of complex metabolic diseases more effectively.

Q & A

Q. What is the molecular mechanism of LJ570 as a PPARα/γ dual agonist?

this compound binds to both canonical and alternative sites of PPARγ, modulating transcriptional activity. It enhances coactivator recruitment (e.g., PGC1α) at low concentrations but exhibits inhibitory effects at higher doses, likely due to competitive binding or allosteric modulation. Methodological validation includes in vitro luciferase reporter assays and coactivator recruitment studies using fluorescence polarization .

Q. How is this compound typically characterized in preclinical studies?

Standard protocols involve:

  • Binding assays : Radioligand displacement to determine IC₅₀ values for PPARα/γ.
  • Functional assays : Transcriptional activation via PPAR response element (PPRE)-driven reporters.
  • Dose-response curves : Analyze efficacy (e.g., PGC1α recruitment) across a logarithmic concentration range (10⁻⁹ to 10⁻⁵ M) to identify biphasic effects .

Q. What are the primary biological models used to study this compound?

Common models include:

  • Cell lines : HEK293T transfected with PPAR isoforms for mechanistic studies.
  • Neuronal models : Primary neurons or neuroblastoma cells to assess lipid uptake and synaptic activity modulation .
  • In vivo models : Rodent studies for metabolic and neurodegenerative endpoints (e.g., lipid homeostasis, Aβ clearance).

Advanced Research Questions

Q. How do researchers resolve contradictions in this compound’s dose-response data (e.g., PGC1α recruitment)?

Contradictory data (e.g., activation at low concentrations vs. inhibition at high doses) require:

  • Replicate experiments : Validate findings across multiple cell lines or batches.
  • Mechanistic probes : Use PPARγ mutants or competitive ligands (e.g., rosiglitazone) to distinguish canonical vs. alternative binding effects.
  • Statistical modeling : Fit data to biphasic or allosteric models (e.g., Hill slopes >1) .

Q. What experimental strategies validate this compound’s role in neuronal lipid regulation?

Key approaches include:

  • Transcriptomic profiling : RNA-seq to identify activity-dependent genes (e.g., lipoprotein receptors) regulated by this compound.
  • Lipid uptake assays : Fluorescently tagged lipoproteins (e.g., DiI-LDL) in neuronal cultures.
  • Knockdown/knockout models : CRISPR/Cas9 targeting PPARγ or lipid transporters to confirm this compound-specific effects .

Q. How can synergistic effects between this compound and other compounds (e.g., rosiglitazone) be quantified?

Use combination index (CI) analysis :

  • Dose-matrix experiments : Test this compound and rosiglitazone at varying ratios.
  • Isobolograms : Plot additive/synergistic regions based on EC₅₀ values.
  • Software tools : CompuSyn or SynergyFinder for CI calculation .

Data Contradiction and Reproducibility

Q. How should researchers address variability in this compound’s effects across experimental batches?

  • Standardize protocols : Pre-treat cells with identical serum lots and passage numbers.
  • Internal controls : Include reference agonists (e.g., fenofibrate for PPARα) in every experiment.
  • Blinded analysis : Assign sample IDs randomly to reduce observer bias .

Q. What statistical methods are recommended for this compound’s non-linear dose-response data?

  • Non-linear regression : Use four-parameter logistic models (4PL) with variable slope.
  • Outlier detection : Apply Grubbs’ test or ROUT method (Q=1%).
  • Bootstrapping : Estimate confidence intervals for EC₅₀/IC₅₀ values .

Methodological Best Practices

Q. How to ensure reproducibility in this compound’s in vitro assays?

  • Document reagent sources : Specify vendors for antibodies, ligands, and cell lines.
  • Share raw data : Deposit dose-response curves and RNA-seq datasets in repositories like Zenodo or Figshare.
  • Adhere to FAIR principles : Ensure data are Findable, Accessible, Interoperable, and Reusable .

Q. What ethical considerations apply to this compound studies involving animal models?

  • IACUC approval : Submit detailed protocols for animal welfare (e.g., dosing, endpoints).
  • ARRIVE guidelines : Report animal studies with rigor (e.g., sample size justification, randomization) .

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Feasible Synthetic Routes

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Reactant of Route 2
LJ570

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